5-Bromo-2-(bromomethyl)-1-chloro-3-fluorobenzene
Overview
Description
5-Bromo-2-(bromomethyl)-1-chloro-3-fluorobenzene: is an organic compound with the molecular formula C7H4Br2ClF It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(bromomethyl)-1-chloro-3-fluorobenzene typically involves the bromination of 2-(bromomethyl)-1-chloro-3-fluorobenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, it can react with nucleophiles such as amines or thiols to form substituted derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Substituted derivatives such as 5-azido-2-(bromomethyl)-1-chloro-3-fluorobenzene.
Oxidation: 5-Bromo-2-(carboxymethyl)-1-chloro-3-fluorobenzene.
Reduction: 5-Bromo-2-(hydroxymethyl)-1-chloro-3-fluorobenzene.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: It is used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds, facilitating the synthesis of biaryl compounds.
Biology:
Radioligand Development: The compound is used in the synthesis of radioligands for imaging studies, particularly in the development of positron emission tomography (PET) tracers.
Medicine:
Drug Development: Derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(bromomethyl)-1-chloro-3-fluorobenzene in biological systems is not fully understood. its derivatives are known to interact with specific molecular targets, such as enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 5-Bromo-2-(bromomethyl)pyrimidine
- 5-Bromo-2-methylpyrimidine
- 5-Bromo-2-methoxyaniline
Comparison:
- 5-Bromo-2-(bromomethyl)-1-chloro-3-fluorobenzene is unique due to the presence of multiple halogen atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs.
- 5-Bromo-2-(bromomethyl)pyrimidine and 5-Bromo-2-methylpyrimidine lack the chlorine and fluorine atoms, resulting in different reactivity and applications.
- 5-Bromo-2-methoxyaniline contains a methoxy group instead of a fluorine atom, leading to variations in its chemical behavior and potential applications.
Properties
IUPAC Name |
5-bromo-2-(bromomethyl)-1-chloro-3-fluorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBLHJKMOGDSCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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